molecular formula C10H13BrN2O2 B1421161 N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide CAS No. 1142192-30-0

N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide

Cat. No.: B1421161
CAS No.: 1142192-30-0
M. Wt: 273.13 g/mol
InChI Key: BSINMXALNIHGOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide typically involves the bromination of 5-hydroxypyridin-3-yl)pivalamide. The reaction conditions often include the use of bromine or a brominating agent in a suitable solvent under controlled temperature conditions .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide is not fully elucidated. it is believed to interact with various molecular targets through its bromine and hydroxyl functional groups. These interactions can influence biological pathways and enzyme activities, making it a valuable compound for research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxyl and bromine groups make it versatile for various synthetic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(2-bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)9(15)13-7-4-6(14)5-12-8(7)11/h4-5,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSINMXALNIHGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673933
Record name N-(2-Bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-30-0
Record name N-(2-Bromo-5-hydroxy-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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